N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}ethanediamide
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Overview
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N’-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}ethanediamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a benzodioxin ring, a thiophene ring, and an ethanediamide linkage, making it a versatile molecule for various applications.
Mechanism of Action
Target of Action
The primary targets of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N’-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}ethanediamide are cholinesterase and lipoxygenase enzymes . These enzymes play a crucial role in the nervous system and inflammatory responses, respectively.
Mode of Action
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N’-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}ethanediamide interacts with its targets by inhibiting their activity . This inhibition disrupts the normal function of these enzymes, leading to changes in the biochemical processes they regulate.
Biochemical Pathways
The inhibition of cholinesterase and lipoxygenase enzymes by N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N’-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}ethanediamide affects several biochemical pathways. In the nervous system, the inhibition of cholinesterase disrupts the breakdown of acetylcholine, a neurotransmitter, leading to an increase in its concentration . In the inflammatory response, the inhibition of lipoxygenase disrupts the synthesis of leukotrienes, a group of inflammatory mediators .
Pharmacokinetics
Similar compounds are known to be absorbed from the gastrointestinal tract, metabolized in the liver, and excreted through bile or feces . These properties can impact the bioavailability of the compound.
Result of Action
The molecular and cellular effects of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N’-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}ethanediamide’s action include an increase in acetylcholine concentration in the nervous system and a decrease in leukotriene synthesis in the inflammatory response . These changes can lead to various physiological effects, such as improved cognitive function and reduced inflammation.
Action Environment
Environmental factors can influence the action, efficacy, and stability of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N’-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}ethanediamide. For example, factors such as pH and temperature can affect the compound’s stability and its interaction with its targets. Additionally, the presence of other compounds can influence its absorption and metabolism, thereby affecting its efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N’-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}ethanediamide typically involves multiple steps. One common method starts with the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in aqueous alkaline media to yield N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide . This intermediate is then treated with various alkyl/aralkyl halides in N,N-dimethylformamide (DMF) as the reaction medium, with lithium hydride (LiH) as a base .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N’-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}ethanediamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzodioxin and thiophene rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N’-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}ethanediamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its therapeutic potential in treating diseases like Alzheimer’s.
Comparison with Similar Compounds
Similar Compounds
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide: Shares the benzodioxin ring but differs in the sulfonamide group.
N-substituted (2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamides: Similar structure with variations in the substituents.
Uniqueness
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N’-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}ethanediamide is unique due to its combination of a benzodioxin ring, a thiophene ring, and an ethanediamide linkage. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.
Properties
IUPAC Name |
N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-hydroxy-2-(4-thiophen-3-ylphenyl)ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O5S/c25-18(15-3-1-14(2-4-15)16-7-10-30-13-16)12-23-21(26)22(27)24-17-5-6-19-20(11-17)29-9-8-28-19/h1-7,10-11,13,18,25H,8-9,12H2,(H,23,26)(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGHITDQKTLDEAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)C(=O)NCC(C3=CC=C(C=C3)C4=CSC=C4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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